1-(Ethylsulfonyl)piperidin-4-amine
Overview
Description
1-(Ethylsulfonyl)piperidin-4-amine, also known as 1-ESP, is an organic compound with a wide range of applications in the field of science and research. It is a versatile compound that is used in various lab experiments, including the synthesis of various organic compounds, and has been studied for its potential applications in the medical field. 1-ESP is a white crystalline solid with a molecular weight of 206.28 g/mol and a melting point of 230-232°C. It is soluble in water, ethanol, and other organic solvents.
Scientific Research Applications
1-(Ethylsulfonyl)piperidin-4-amine has been used in various scientific research applications, including the synthesis of other organic compounds, such as esters, amines, and amides. It has also been studied for its potential applications in the medical field, such as the synthesis of drugs and other pharmaceuticals. Additionally, 1-(Ethylsulfonyl)piperidin-4-amine has been used in the synthesis of polymers, such as poly(ethylene-co-vinyl acetate) and poly(methyl methacrylate-co-vinyl acetate).
Mechanism of Action
Target of Action
Piperidine derivatives have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways .
Mode of Action
Similar compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Pkb, a potential target of similar compounds, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
The storage recommendation for similar compounds is at room temperature .
Advantages and Limitations for Lab Experiments
1-(Ethylsulfonyl)piperidin-4-amine is a versatile compound that is used in various lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is soluble in water, ethanol, and other organic solvents, making it suitable for use in aqueous solutions. However, 1-(Ethylsulfonyl)piperidin-4-amine is a relatively unstable compound, and it may react with other compounds in the presence of heat or light.
Future Directions
1-(Ethylsulfonyl)piperidin-4-amine has potential applications in the medical field, such as the synthesis of drugs and other pharmaceuticals. Additionally, it could be used to synthesize polymers, such as poly(ethylene-co-vinyl acetate) and poly(methyl methacrylate-co-vinyl acetate). It may also be used to synthesize other organic compounds, such as esters, amines, and amides. Additionally, further research needs to be conducted to understand the potential biochemical and physiological effects of 1-(Ethylsulfonyl)piperidin-4-amine.
properties
IUPAC Name |
1-ethylsulfonylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJDRCGDIIPPST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588315 | |
Record name | 1-(Ethanesulfonyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
759456-76-3 | |
Record name | 1-(Ethanesulfonyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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